4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Overview
Description
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzaldehyde group attached to the thiazole ring, which is further substituted with a methyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activity, it is investigated for potential use in anticancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Future Directions
The future directions for “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” could involve further studies on its pharmacological activities. Thiazole derivatives have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Therefore, compounds with a structure similar to “this compound” may provide new insights for antifungal drug development .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which may contribute to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility of this compound could be influenced by the surrounding environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde typically involves the condensation of 4-methylthiazole with benzaldehyde under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to achieve high yields.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid.
Reduction: 4-(4-Methyl-1,3-thiazol-2-yl)benzyl alcohol.
Substitution: 2-chloro-4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Comparison with Similar Compounds
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde can be compared with other thiazole derivatives such as:
4-(4-Chlorophenyl)thiazole: Known for its antimicrobial properties.
2-Aminothiazole: Widely used in medicinal chemistry for its broad spectrum of biological activities.
Benzothiazole: Exhibits anticancer and anti-inflammatory properties.
Uniqueness: The presence of the benzaldehyde group in this compound imparts unique reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYKPBMBIUWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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